

Diallyl Trisulfide (DATS): A Technical Guide on its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

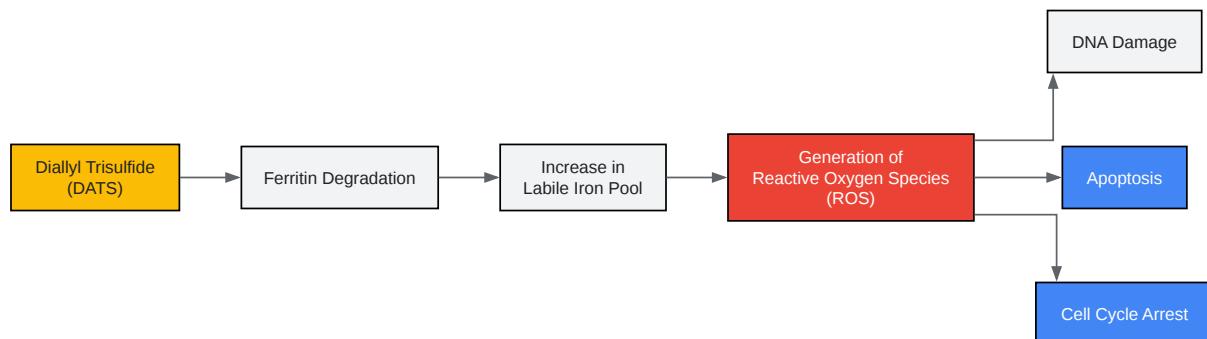
Compound Name: *Diallyl Trisulfide*

Cat. No.: *B033409*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


Diallyl trisulfide (DATS) is a highly potent organosulfur compound derived from Allium vegetables, such as garlic.^[1] Extensive preclinical research has identified DATS as a promising cancer chemopreventive and therapeutic agent.^{[2][3]} Its mechanism of action is multifaceted, targeting several critical cancer hallmark pathways, including the induction of cell cycle arrest, the promotion of apoptosis, and the modulation of key signaling cascades involved in cancer cell proliferation and survival.^{[1][4]} A central feature of its activity is the induction of reactive oxygen species (ROS), which serves as a primary trigger for its downstream anticancer effects.^{[5][6]} This technical guide provides an in-depth overview of the molecular mechanisms of DATS in cancer cells, presents quantitative data from various studies, details common experimental protocols, and visualizes the core signaling pathways.

Core Mechanisms of Action

DATS exerts its anticancer effects through a complex and interconnected network of molecular events. The primary mechanisms include the generation of oxidative stress, induction of apoptosis, and cell cycle arrest.

Induction of Reactive Oxygen Species (ROS)

A foundational mechanism of DATS is its ability to induce the generation of ROS within cancer cells.[7][8] This process is initiated by the DATS-mediated degradation of the iron storage protein, ferritin.[6] The breakdown of ferritin leads to a significant increase in the intracellular pool of labile iron.[6] This excess iron can then participate in Fenton-type reactions, leading to the production of highly reactive hydroxyl radicals and other ROS. The DATS-induced generation of ROS and the subsequent G2/M phase cell cycle arrest can be significantly weakened by the use of an iron chelator, highlighting the critical role of iron in this process.[6] This surge in oxidative stress damages cellular macromolecules, including DNA, and activates stress-response signaling pathways that converge on cell cycle arrest and apoptosis.[1][9] Notably, DATS appears to selectively induce apoptosis and inhibit growth in cancer cells, while non-tumorigenic cells remain largely unaffected.[5]

[Click to download full resolution via product page](#)

Fig. 1: DATS-induced generation of ROS and its primary consequences.

Induction of Apoptosis

DATS is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]

Intrinsic Pathway: The generation of ROS by DATS is a key trigger for the mitochondrial pathway of apoptosis.[5][9] DATS modulates the expression and activity of Bcl-2 family proteins, leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and an increased expression of pro-apoptotic proteins like Bax.[2][10][11] This shift in the Bax/Bcl-2

ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol.[\[10\]](#) Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, subsequently activating executioner caspases like caspase-3, culminating in apoptosis.[\[12\]](#)[\[13\]](#)

Furthermore, DATS influences other key regulators of the intrinsic pathway:

- Akt Inactivation: DATS treatment leads to the inactivation of the pro-survival kinase Akt.[\[9\]](#) [\[14\]](#) This prevents the phosphorylation of the pro-apoptotic protein BAD, allowing it to translocate to the mitochondria and inhibit Bcl-2, further promoting apoptosis.[\[14\]](#)
- JNK Activation: DATS activates the c-Jun N-terminal kinase (JNK) pathway.[\[9\]](#) Activated JNK can phosphorylate and inactivate Bcl-2, contributing to its loss of anti-apoptotic function.[\[9\]](#) [\[15\]](#)

Extrinsic Pathway: DATS also affects the extrinsic apoptosis pathway, which is initiated by the binding of death ligands to death receptors on the cell surface.[\[1\]](#) Studies have shown that DATS treatment can increase the expression of death receptor proteins, sensitizing cancer cells to ligand-induced apoptosis.[\[2\]](#)

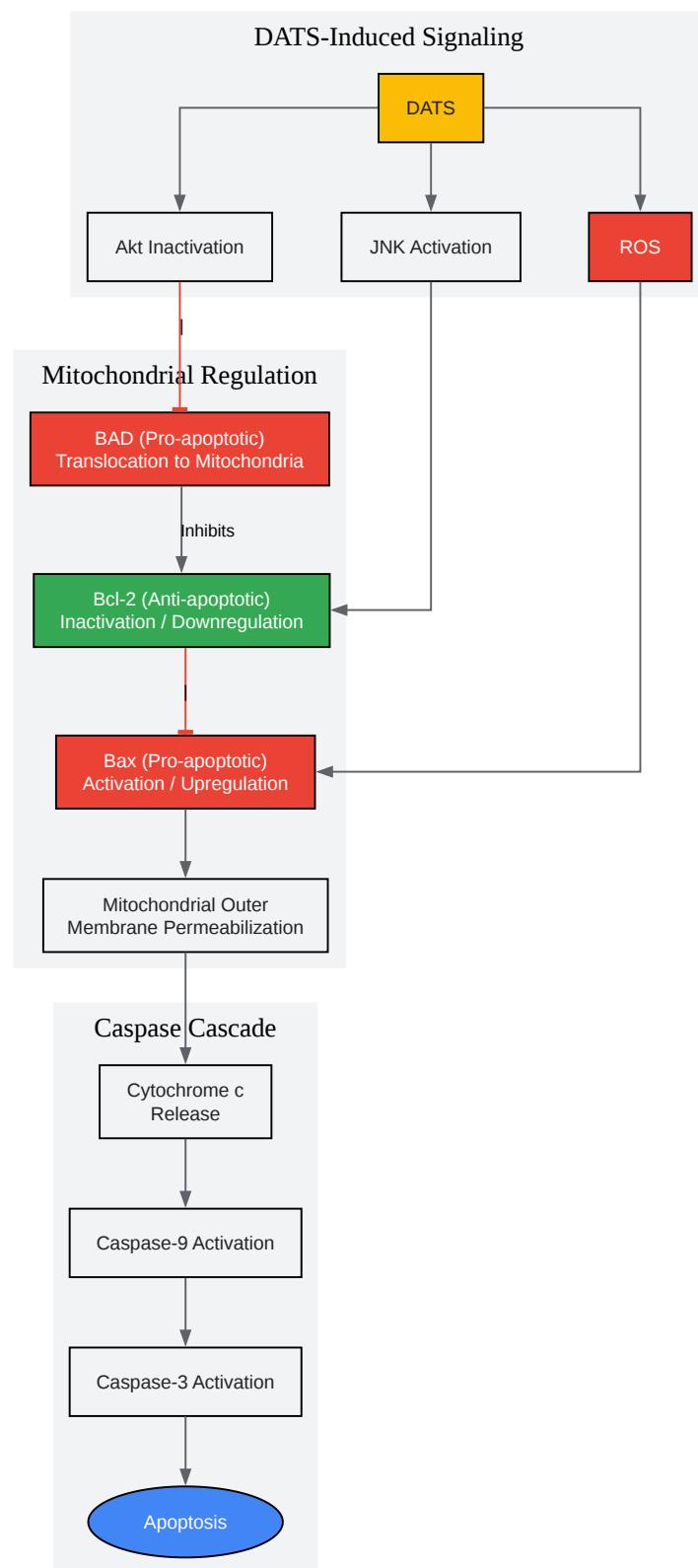

[Click to download full resolution via product page](#)

Fig. 2: DATS-induced intrinsic apoptosis signaling pathway.

Cell Cycle Arrest

A widely reported effect of DATS in cancer cells is the induction of cell cycle arrest, most commonly in the G2/M phase.[1][4][7] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The mechanism is closely linked to the ROS-induced DNA damage.[1]

When DATS-induced ROS causes DNA damage, cells activate DNA damage sensing proteins such as Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (Chk1).[1] Activated Chk1 phosphorylates and inactivates the phosphatase Cdc25C. Inactivated Cdc25C is unable to dephosphorylate and activate the Cdk1/Cyclin B1 complex, which is the master regulator of entry into mitosis. Consequently, the cell cycle is halted at the G2/M checkpoint.[6] This sustained arrest often serves as a prelude to apoptosis.

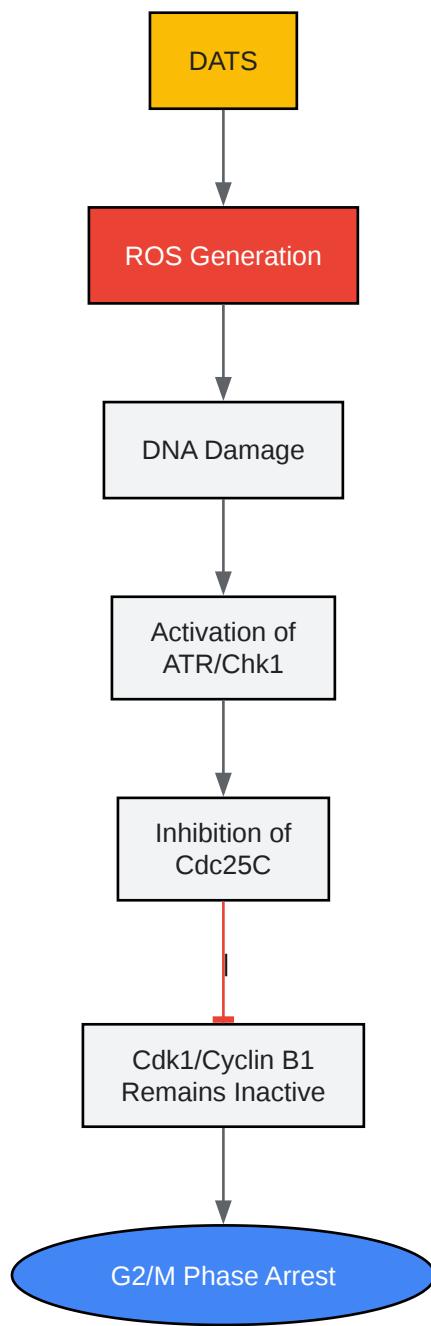

[Click to download full resolution via product page](#)

Fig. 3: Mechanism of DATS-induced G2/M cell cycle arrest.

Quantitative Data Summary

The potency of DATS varies across different cancer cell lines. The following tables summarize key quantitative findings from published studies.

Table 1: IC50 Values of Diallyl Sulfides in Cancer Cells

Compound	Cell Line	Cancer Type	IC50 Value	Citation(s)
Diallyl Disulfide (DADS)	HL-60	Human Leukemia	< 25 μ M	[16] [17]
Diallyl Trisulfide (DATS)	PC-3	Human Prostate	~40 μ M (induces apoptosis)	[14]
Diallyl Trisulfide (DATS)	DU145	Human Prostate	~40 μ M (induces apoptosis)	[14]
Diallyl Trisulfide (DATS)	MCF-7	Human Breast	Dose-dependent inhibition	[5]
Diallyl Trisulfide (DATS)	MDA-MB-231	Human Breast	Dose-dependent inhibition	[5]

Note: Specific IC50 values for DATS are not consistently reported across all studies, but concentrations in the 20-50 μ M range are commonly used to induce significant apoptosis and cell cycle arrest.

Table 2: Modulation of Key Proteins by DATS Treatment

Protein	Function	Effect of DATS	Cancer Type Model	Citation(s)
Apoptosis-Related				
Bcl-2	Anti-apoptotic	Decreased Expression / Phosphorylation	Prostate, Glioblastoma	[2][9][14]
Bcl-xL	Anti-apoptotic	Decreased Expression	Prostate, Skin	[2][10]
Bax	Pro-apoptotic	Increased Expression	Prostate, Glioblastoma	[2][10]
Bak	Pro-apoptotic	Increased Expression	Prostate	[2]
BAD	Pro-apoptotic	Mitochondrial Translocation	Prostate	[14]
Caspase-3	Executioner Caspase	Increased Activity / Cleavage	Prostate, Breast, Leukemia	[2][7][12][16]
Caspase-8	Initiator Caspase	Increased Activity	Breast	[12]
Caspase-9	Initiator Caspase	Increased Activity	Breast	[12]
Cell Cycle-Related				
Cyclin B1	G2/M Progression	Accumulation	Prostate	[1]
Cdc25C	G2/M Progression	Destruction / Hyperphosphorylation	Prostate	[6]

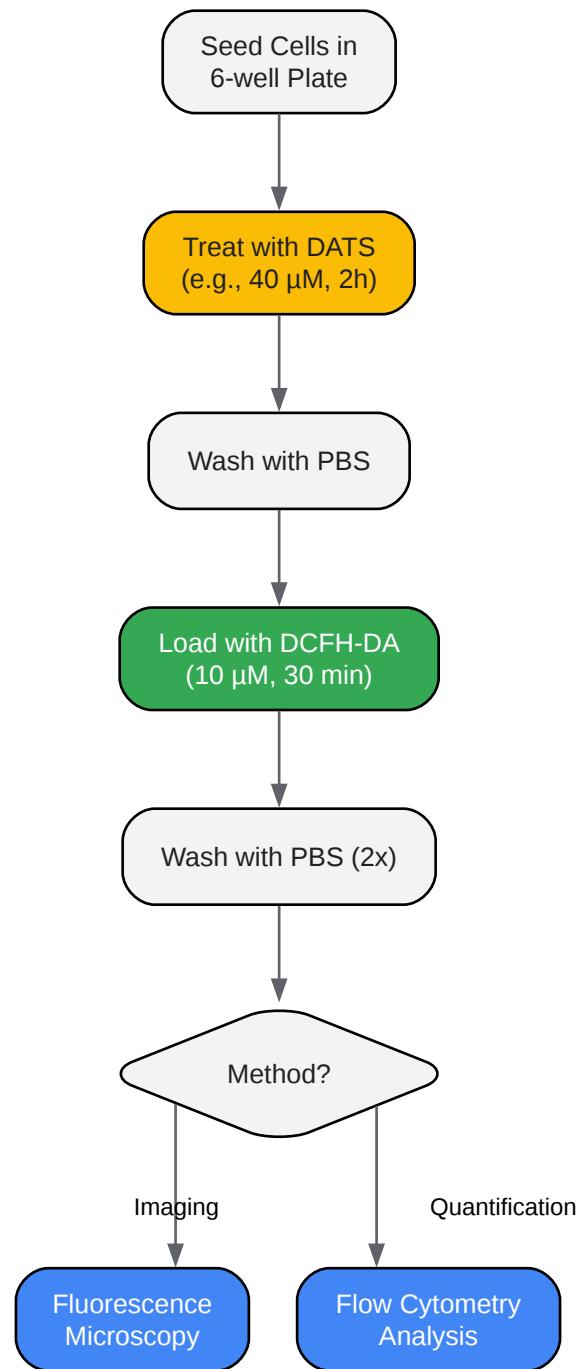
p53	Tumor Suppressor	Increased Expression / Nuclear Translocation	Pancreatic, Lung, Breast, Skin	[1]
Signaling-Related				
Akt (p-Akt)	Pro-survival	Decreased Phosphorylation (Inactivation)	Prostate	[9][14]
JNK (p-JNK)	Stress Response	Increased Phosphorylation (Activation)	Breast, Prostate	[1][9]
NF-κB	Pro-survival	Inhibition	Gastric	[1]

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments used to elucidate the mechanism of action of DATS.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.


- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Treatment:** Treat cells with various concentrations of DATS (e.g., 0, 5, 10, 25, 50, 100 μ M) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add 100 μ L of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[18]

- Cell Seeding and Treatment: Seed cells in a 6-well plate or on glass coverslips. After adherence, treat with DATS for the desired time period (e.g., 1-4 hours).
- Probe Loading: Wash the cells with warm PBS. Add DCFH-DA solution (e.g., 10 μ M in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[18] DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
- Washing: Gently wash the cells twice with PBS to remove excess probe.
- Detection:
 - Fluorescence Microscopy: Mount coverslips on slides and visualize using a fluorescence microscope with an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.
 - Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cell suspension using a flow cytometer.[18]
- Analysis: Quantify the mean fluorescence intensity and compare treated samples to the control.

[Click to download full resolution via product page](#)

Fig. 4: Experimental workflow for detecting DATS-induced ROS.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA for cell cycle analysis.[19][20]

- Cell Culture and Treatment: Culture cells to ~70% confluence and treat with DATS for 24-48 hours.
- Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge at low speed (e.g., 200 x g for 5-10 minutes).
- Washing: Wash the cell pellet once with cold PBS.
- Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).[21]
- Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[21] RNase A is crucial to prevent staining of double-stranded RNA.
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Analysis: Analyze the samples on a flow cytometer. Use software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

- Protein Extraction: Treat cells with DATS for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-Akt, anti-caspase-3) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.
- Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein levels to a loading control (e.g., β -actin or GAPDH).

Caspase Activity Assay

This is a fluorometric assay to measure the activity of specific caspases (e.g., caspase-3, -8, -9).[\[12\]](#)

- Cell Lysis: Treat cells with DATS to induce apoptosis. Harvest the cells and lyse them according to the kit manufacturer's instructions to release cytosolic proteins.
- Reaction Setup: In a 96-well black plate, add cell lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspases in the lysate will cleave the substrate, releasing a fluorescent group (e.g., AFC).
- Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).
- Analysis: Quantify the caspase activity by comparing the fluorescence of treated samples to untreated controls. Results are often expressed as fold-change in activity.

Conclusion and Future Directions

Diallyl trisulfide demonstrates significant anticancer potential through a well-defined, multi-pronged mechanism of action. Its ability to induce ROS serves as a central hub, triggering downstream pathways leading to robust cell cycle arrest and apoptosis in a manner that appears selective for cancer cells. The modulation of critical signaling nodes such as the Akt, JNK, and Bcl-2 family pathways underscores its efficacy. The data presented in this guide provide a strong rationale for its continued investigation. Future research should focus on *in vivo* studies to confirm these mechanisms in complex tumor microenvironments, explore potential synergistic effects with conventional chemotherapies, and develop novel delivery systems to enhance its bioavailability and clinical applicability.[1][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 4. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by diallyl trisulfide, a cancer chemopreventive component of garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Diallyl trisulfide - Wikipedia [en.wikipedia.org]
- 8. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Attenuative Effect of Diallyl Trisulfide on Caspase Activity in TNF- α -induced Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 18. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. Lipid-Based Nanoparticle Formulation of Diallyl Trisulfide Chemosensitizes the Growth Inhibitory Activity of Doxorubicin in Colorectal Cancer Model: A Novel In Vitro, In Vivo and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diallyl Trisulfide (DATS): A Technical Guide on its Anticancer Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033409#diallyl-trisulfide-mechanism-of-action-in-cancer-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com